molecular formula C12H21NO2 B6184278 tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate CAS No. 2624132-08-5

tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate

Cat. No.: B6184278
CAS No.: 2624132-08-5
M. Wt: 211.3
InChI Key:
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Description

Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate: is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol carboxylates , which are esters derived from carboxylic acids. It is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through various organic synthesis methods, including the reaction of 2-ethenyl-3,3-dimethylazetidine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the by-products and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: : On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of advanced chemical reactors and purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: : The major products formed from these reactions include alcohols, aldehydes, ketones, and other substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: : In biological research, tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate is used to study enzyme mechanisms and protein interactions. Its unique structure allows it to act as a probe in biochemical assays.

Medicine: : The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug synthesis.

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism by which tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate include ethyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate and propyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate .

Uniqueness: : this compound is unique due to its tert-butyl group, which provides increased steric hindrance and stability compared to its ethyl and propyl counterparts. This makes it more resistant to degradation and suitable for a wider range of applications.

Properties

CAS No.

2624132-08-5

Molecular Formula

C12H21NO2

Molecular Weight

211.3

Purity

95

Origin of Product

United States

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